[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone
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Overview
Description
[4-(3-chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone is a member of piperazines.
Scientific Research Applications
Therapeutic Agent Development The derivative compounds of [4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone have been explored for potential therapeutic applications. For instance, compounds synthesized with a similar structural framework have demonstrated considerable inhibitory activity against the α-glucosidase enzyme. These findings suggest the potential therapeutic use of these compounds in managing conditions like diabetes where α-glucosidase inhibitors are beneficial (Abbasi et al., 2019). Additionally, compounds structurally related to this compound have shown promise in anticancer and antituberculosis studies, indicating their potential as therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial and Antimicrobial Activity Derivatives of this compound have been synthesized and evaluated for their antibacterial and antimicrobial properties. Various synthesized compounds have shown decent inhibitory activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of these compounds as antibacterial agents, contributing to the fight against infectious diseases (Abbasi et al., 2018).
Corrosion Inhibition Interestingly, a compound structurally related to this compound has been utilized as an inhibitor for the prevention of mild steel corrosion in an acidic medium. This indicates a potential industrial application, showcasing the multifaceted utility of derivatives of this compound (Singaravelu & Bhadusha, 2022).
properties
Molecular Formula |
C17H19ClN2O2 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-10-16(13(2)22-12)17(21)20-8-6-19(7-9-20)15-5-3-4-14(18)11-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
QWYINRZMJJWMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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